4-chloro-N,5-dimethylpyrimidin-2-amine
CAS No.: 861077-07-8
Cat. No.: VC4389226
Molecular Formula: C6H8ClN3
Molecular Weight: 157.6
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 861077-07-8 |
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Molecular Formula | C6H8ClN3 |
Molecular Weight | 157.6 |
IUPAC Name | 4-chloro-N,5-dimethylpyrimidin-2-amine |
Standard InChI | InChI=1S/C6H8ClN3/c1-4-3-9-6(8-2)10-5(4)7/h3H,1-2H3,(H,8,9,10) |
Standard InChI Key | VSXFLKDXWGJFNG-UHFFFAOYSA-N |
SMILES | CC1=CN=C(N=C1Cl)NC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The IUPAC name 4-chloro-N,5-dimethylpyrimidin-2-amine reflects its substitution pattern:
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Chlorine at position 4
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Methyl group at position 5
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Dimethylamino group (-N(CH₃)₂) at position 2
The planar pyrimidine ring ensures aromatic stability, while the chlorine atom enhances electrophilic reactivity. The dimethylamino group contributes to solubility in polar organic solvents like dimethylformamide (DMF) .
Key Structural Data:
Nuclear magnetic resonance (NMR) studies confirm the structure:
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¹H NMR (DMSO-d₆): Aromatic protons resonate at δ = 7.90–7.30 ppm (multiplet), while NH₂ groups appear as broad singlets at δ = 9.25 and 6.88 ppm .
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¹³C NMR: Pyrimidine carbons resonate at δ = 182.1 (C-4), 164.6 (C-2), and 155.4 ppm (C-6) .
Synthesis and Optimization
Chlorination of Pyrimidine Precursors
The most common synthesis involves chlorinating N,N-dimethylpyrimidin-4-amine using:
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Thionyl chloride (SOCl₂)
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Phosphorus pentachloride (PCl₅)
Reaction conditions (e.g., anhydrous solvents, 0–5°C) ensure selective chlorination at position 4. Yields exceed 85% when using Na₂CO₃ as a base .
Suzuki Cross-Coupling Reactions
Recent advancements employ palladium-catalyzed coupling with arylboronic acids to generate derivatives. For example:
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Reagents: Pd(OAc)₂, PPh₃, Na₂CO₃
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Solvent: Refluxing n-propanol
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 157.6 g/mol | |
Purity | 95% | |
Solubility | DMF, DMSO, THF | |
LogP | ~1.8 (estimated) |
The compound’s solubility in aprotic solvents facilitates its use in nucleophilic substitution reactions .
Reactivity and Derivative Formation
Nucleophilic Substitutions
The chlorine atom at position 4 is highly reactive toward:
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Thiophenols: Forms C-S bonds (e.g., 4-phenylthio derivatives, 89% yield) .
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Amines: Produces hydrazine analogs (e.g., 4-benzylhydrazinyl derivatives, 88% yield) .
Azo Coupling Reactions
Treatment with diazonium salts generates azo-linked pyrimidines. For instance, 4-(p-chlorophenylazo)-6-chloropyrimidine exhibits tubulin inhibition (IC₅₀ = 0.8 μM) .
Biological Activity
Antimicrobial Effects
Derivatives show selective activity against:
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Staphylococcus aureus: 1/10 isolates sensitive to 4-ethylthio derivatives .
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Staphylococcus saprophyticus: 3/10 isolates inhibited by azo-pyrimidines .
Antitubulin Activity
Analogues like 4-(5-methoxy-2-naphthyl)pyrimidine depolymerize microtubules (EC₅₀ = 1.2 μM), comparable to combretastatin A-4 .
Industrial and Research Applications
Pharmaceutical Intermediates
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Anticancer Agents: Pyrimidine derivatives inhibit tubulin polymerization, overcoming drug resistance in Pgp-overexpressing cells .
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Antimicrobials: Azo-linked compounds target bacterial cell walls .
Agrochemical Development
Chlorinated pyrimidines serve as precursors for herbicides and fungicides due to their stability and bioactivity.
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